1-Methanesulfonyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-Methanesulfonyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that are widely used in pharmaceuticals due to their diverse biological activities. This particular compound is characterized by the presence of a methanesulfonyl group, a nitro group, and a trifluoromethyl group attached to a piperazine ring, making it a unique and versatile molecule .
Preparation Methods
The synthesis of 1-Methanesulfonyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Parallel solid-phase synthesis: This method allows for the rapid synthesis of multiple piperazine derivatives simultaneously.
Photocatalytic synthesis: Light-induced reactions can be used to synthesize piperazine derivatives.
Chemical Reactions Analysis
1-Methanesulfonyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common reagents and conditions: Reagents such as hydrogen gas, catalysts, and nucleophiles are commonly used in these reactions.
Major products: The major products formed from these reactions include amine derivatives and substituted piperazines.
Scientific Research Applications
1-Methanesulfonyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a tool in biochemical assays.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound interacts with enzymes and receptors in biological systems.
Pathways involved: It can modulate signaling pathways and biochemical processes.
Comparison with Similar Compounds
1-Methanesulfonyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds:
1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine: This compound lacks the methanesulfonyl group, making it less versatile.
1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: This compound has a methyl group instead of a methanesulfonyl group, affecting its reactivity.
1-(Methylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine: This compound has a similar structure but different substitution patterns.
Properties
Molecular Formula |
C12H14F3N3O4S |
---|---|
Molecular Weight |
353.32 g/mol |
IUPAC Name |
1-methylsulfonyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C12H14F3N3O4S/c1-23(21,22)17-6-4-16(5-7-17)10-3-2-9(12(13,14)15)8-11(10)18(19)20/h2-3,8H,4-7H2,1H3 |
InChI Key |
QZWXARSDGRDMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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